molecular formula C25H33NO4 B11210869 1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

Cat. No.: B11210869
M. Wt: 411.5 g/mol
InChI Key: VFHJSQLYEXKYFL-UHFFFAOYSA-N
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Description

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-METHYLPROPAN-1-ONE is a complex organic compound that features a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-METHYLPROPAN-1-ONE can be achieved through a multi-step process. One common method involves the Pomeranz–Fritsch cyclization, which can be modified to use milder conditions such as silyl triflate and a sterically encumbered pyridine base . This method allows for the activation of acetals under more chemoselective conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-METHYLPROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-METHYLPROPAN-1-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the treatment of diseases where tetrahydroisoquinoline derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-METHYLPROPAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler derivative with similar core structure.

    1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Another derivative with potential biological activity.

Uniqueness

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-METHYLPROPAN-1-ONE is unique due to the presence of the dimethoxy and phenoxy groups, which can impart distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives.

Properties

Molecular Formula

C25H33NO4

Molecular Weight

411.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-methylpropan-1-one

InChI

InChI=1S/C25H33NO4/c1-16(2)18-7-9-20(10-8-18)30-15-22-21-14-24(29-6)23(28-5)13-19(21)11-12-26(22)25(27)17(3)4/h7-10,13-14,16-17,22H,11-12,15H2,1-6H3

InChI Key

VFHJSQLYEXKYFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)C)OC)OC

Origin of Product

United States

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